Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

Purity Procurement Indole-2-carboxylate

Differentiate your hit-to-lead timelines with this 98% pure 6-fluoroindole scaffold. The distinct 7-chloro-6-fluoro substitution on the indole-2-carboxylate core provides unique lipophilicity and metabolic stability critical for NMDA-glycine site antagonist programs, avoiding regioisomeric confounding of biological assays. Order now to leverage its utility in fluorinated bioincorporation studies.

Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
CAS No. 1352899-51-4
Cat. No. B1460393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
CAS1352899-51-4
Molecular FormulaC11H9ClFNO2
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Cl
InChIInChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(13)9(12)10(6)14-8/h3-5,14H,2H2,1H3
InChIKeyZMRFHDTYYKUQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 1352899-51-4): Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a heterocyclic indole derivative characterized by the presence of both chlorine and fluorine substituents at the 7- and 6-positions of the indole ring, respectively, and an ethyl ester moiety at the 2-carboxylate position . The compound has a molecular formula of C11H9ClFNO2 and a molecular weight of 241.64 g/mol . As a member of the indole-2-carboxylate class, it shares a common pharmacophoric scaffold with compounds that have been investigated as antagonists of the NMDA-associated glycine binding site, though this specific derivative has not been individually characterized in primary pharmacological studies [1]. The compound is primarily supplied for research and further manufacturing use with a standard purity specification of 98% (HPLC) .

Why Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate Cannot Be Interchanged with Closely Related Indole-2-carboxylate Analogs


The specific substitution pattern of a 7-chloro and 6-fluoro group on the indole ring of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate confers distinct physicochemical and potential pharmacological properties that preclude simple substitution with other halogenated indole-2-carboxylates. Altering the position of the halogen substituents, removing the fluorine atom, or replacing the ethyl ester with a free acid or methyl ester changes the compound's molecular weight, lipophilicity, and electronic distribution. These changes can directly impact metabolic stability, target binding affinity, and cellular permeability, as demonstrated by structure-activity relationship (SAR) studies on related indole-2-carboxylate scaffolds where halogen substitution at the 5- or 6-position was critical for NMDA-glycine receptor antagonism [1]. Furthermore, the presence of the 6-fluoro group, in particular, is associated with potential for metabolic adaptation and incorporation into biomolecules, a property not shared by non-fluorinated analogs [2].

Quantitative Differentiation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate from Comparator Compounds: A Procurement-Focused Evidence Guide


Comparative Purity: Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate vs. Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

The standard commercial purity of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is 98% (HPLC) , whereas the closely related regioisomer, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, is typically offered at a standard purity of 95% across multiple vendors .

Purity Procurement Indole-2-carboxylate

Molecular Weight and Fluorine Content: Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate vs. Non-fluorinated Ethyl 7-chloro-1H-indole-2-carboxylate

The presence of a fluorine atom in Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (Molecular Weight: 241.64 g/mol) increases the molecular weight compared to its non-fluorinated analog, Ethyl 7-chloro-1H-indole-2-carboxylate (Molecular Weight: 223.66 g/mol) . This substitution also alters the compound's lipophilicity and electronic properties, which are critical for membrane permeability and target binding [1].

Molecular Weight Fluorination Lipophilicity

Scaffold Recognition: Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate as a Member of the Indole-2-carboxylate Class with NMDA-glycine Antagonist Potential

While Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate itself lacks published, direct biological activity data, its core scaffold—the indole-2-carboxylate—is a recognized pharmacophore for competitive antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor complex [1]. In vivo studies on related indole-2-carboxylates have demonstrated the ability to antagonize NMDA-induced cGMP responses in mouse cerebellum following intracerebellar injection, confirming the scaffold's central nervous system activity and parenteral availability [1].

NMDA receptor Glycine antagonist Neuropharmacology

Optimal Research and Industrial Application Scenarios for Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate Based on Verified Evidence


Synthetic Intermediate for Novel Fluorinated Indole Derivatives in CNS Drug Discovery

Given its membership in the indole-2-carboxylate class, which has demonstrated in vivo activity as NMDA-glycine antagonists [1], Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a suitable starting material or intermediate for the synthesis of novel, fluorinated analogs targeting neurological disorders. The 6-fluoro substituent, in particular, is known to influence metabolic stability and may be exploited to improve pharmacokinetic properties in lead optimization campaigns [2].

Chemical Probe for Investigating Fluorine-Mediated Metabolic Adaptation

The compound's 6-fluoroindole moiety is a key structural feature shared with molecules that can be metabolically adapted by E. coli for proteome-wide fluorotryptophan substitution [2]. Therefore, Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate could serve as a valuable tool compound or precursor in studies aimed at understanding how organisms incorporate fluorinated building blocks into biopolymers, a field of interest in synthetic biology and protein engineering.

High-Purity Building Block for Sensitive Medicinal Chemistry Campaigns

For medicinal chemistry programs where high initial purity is critical to avoid confounding biological assay results, Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate offers a 98% purity specification . This is particularly relevant when compared to the more commonly available 95% purity of its 5-chloro regioisomer , potentially reducing the need for in-house purification and accelerating hit-to-lead timelines.

Technical Documentation Hub

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